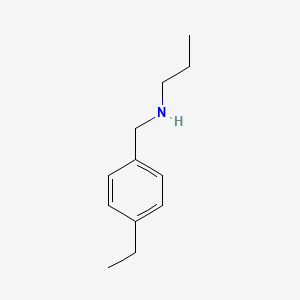
N-(4-ethylbenzyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylbenzyl)propan-1-amine is an organic compound with the molecular formula C12H19N It is a primary amine characterized by the presence of an ethyl group attached to the benzyl moiety, which is further connected to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-ethylbenzyl)propan-1-amine can be synthesized through several methods. One common approach involves the alkylation of propan-1-amine with 4-ethylbenzyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Propan-1-amine and 4-ethylbenzyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed in an appropriate solvent, such as ethanol or tetrahydrofuran, and heated to reflux for several hours. The product is then isolated by standard extraction and purification techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-ethylbenzyl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)propan-1-amine involves its interaction with biological targets, primarily through its amine group. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The molecular pathways involved may include neurotransmitter regulation or enzyme inhibition, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Propylamine: A simple primary amine with the formula C3H9N.
Benzylamine: An aromatic amine with the formula C7H9N.
N-(2-ethylbenzyl)propan-1-amine: A structural isomer with the ethyl group positioned differently on the benzyl ring.
Uniqueness
N-(4-ethylbenzyl)propan-1-amine is unique due to the specific positioning of the ethyl group on the benzyl moiety, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
869941-99-1 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-(4-ethylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h6-9H,2-5,10,13H2,1H3 |
InChI Key |
PKBHKWPEYQEKEK-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC=C(C=C1)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCCN |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


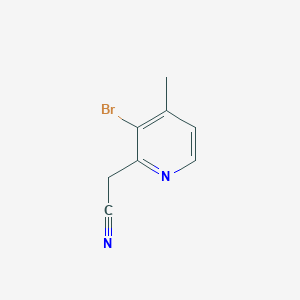
![5-chloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2423990.png)


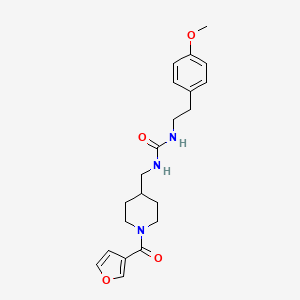
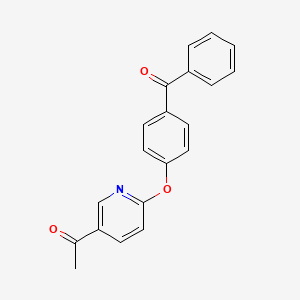
![2-(2,5-dimethylphenyl)-5-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2423998.png)
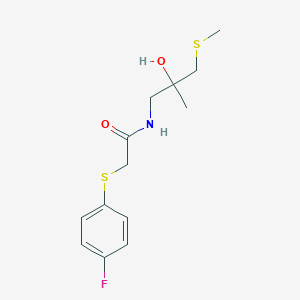
![5-((4-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2424002.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2424003.png)

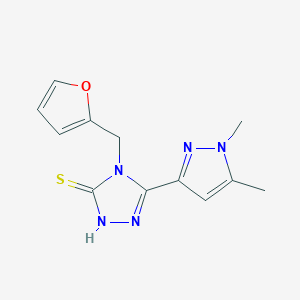
![5-[(3,4-Diethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2424007.png)
![N-(2-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2424009.png)
